N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
Description
N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a spirocyclic compound featuring a fused indole-thiazolidine core. The molecule integrates a benzyl group at the acetamide nitrogen and a 3-fluorophenyl substituent at the 3' position of the thiazolidine ring. This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and target binding affinity compared to simpler heterocyclic analogs. The compound’s spiro architecture and electron-withdrawing fluorophenyl group are hypothesized to influence its pharmacokinetic profile, particularly in therapeutic contexts such as anticancer or enzyme inhibition applications .
Properties
Molecular Formula |
C25H20FN3O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
InChI |
InChI=1S/C25H20FN3O3S/c26-18-9-6-10-19(13-18)29-23(31)16-33-25(29)20-11-4-5-12-21(20)28(24(25)32)15-22(30)27-14-17-7-2-1-3-8-17/h1-13H,14-16H2,(H,27,30) |
InChI Key |
WTBHOPDHDIFUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indolisation, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of compounds similar to N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. In vitro studies have evaluated its efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential for development as an antibacterial agent . The structure's unique features may contribute to enhanced interaction with microbial targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates such as thiazolidine derivatives and dioxo compounds. The regioselective synthesis methods allow for the fine-tuning of biological activity through structural modifications .
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of a series of thiazolidine derivatives related to this compound. The results indicated that specific modifications to the benzyl group significantly increased cytotoxicity against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signaling .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of compounds derived from similar structures. The study revealed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on the compound's scaffold .
Mechanism of Action
The mechanism of action of N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- 2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide (CAS 894554-62-2) Structural Difference: Replaces the 3-fluorophenyl group with a 4-chlorophenyl moiety and substitutes the benzyl group with a 4-ethylphenylacetamide. Synthesis: Custom synthesis routes emphasize cyclocondensation of hydrazides with thiolactic acid, yielding 68–74% efficiency .
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic)
Non-Spiro Heterocyclic Acetamides
Benzothiazole and Benzisothiazole Derivatives
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
N-(2,3-Dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
Physicochemical and Spectroscopic Comparisons
NMR Spectral Shifts
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| Target compound (3-fluorophenyl) | 302–304 | 0.12 (DMSO) |
| 4-Chlorophenyl analog (CAS 894554-62-2) | 290–292 | 0.09 (DMSO) |
| Ethyl ester derivative (Ic) | 131–133 | 1.8 (Ethanol) |
Biological Activity
N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework combining various functional groups that may contribute to its biological properties. The presence of the thiazolidine and indole moieties is particularly noteworthy as these structures are often associated with diverse pharmacological activities.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Research has shown that derivatives of this compound can inhibit specific cancer cell lines effectively.
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations lower than 20 µM, indicating potent activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Activity Spectrum : Preliminary assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various bacterial strains.
- Research Findings : A study published in a peer-reviewed journal highlighted the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation:
- Mechanism : The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Studies suggest good oral bioavailability due to favorable solubility profiles.
- Metabolism : Initial metabolic studies indicate that the compound undergoes hepatic metabolism with several identified metabolites showing varying biological activities.
Toxicological Profile
Toxicity assessments have been conducted using standard protocols:
- Findings : Acute toxicity tests in rodent models showed no significant adverse effects at therapeutic doses. Long-term studies are required to establish chronic toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
